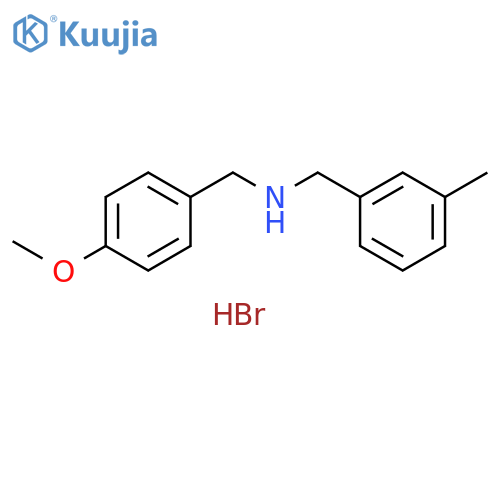

Cas no 1609396-46-4 ((4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide)

1609396-46-4 structure

商品名:(4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide

CAS番号:1609396-46-4

MF:C16H20BrNO

メガワット:322.240103721619

CID:4608241

(4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide 化学的及び物理的性質

名前と識別子

-

- (4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide

-

- インチ: 1S/C16H19NO.BrH/c1-13-4-3-5-15(10-13)12-17-11-14-6-8-16(18-2)9-7-14;/h3-10,17H,11-12H2,1-2H3;1H

- InChIKey: FQOQLLUWIODMBE-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(OC)=CC=1)NCC1C=CC=C(C)C=1.Br

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 5

(4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00J43R-1g |

(4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide |

1609396-46-4 | 95% | 1g |

$43.00 | 2024-06-20 | |

| A2B Chem LLC | AI90983-1g |

(4-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide |

1609396-46-4 | 95% | 1g |

$35.00 | 2024-04-20 |

(4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide 関連文献

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

1609396-46-4 ((4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide) 関連製品

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2279938-29-1(Alkyne-SS-COOH)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量